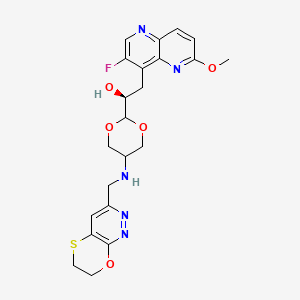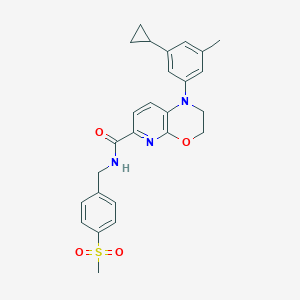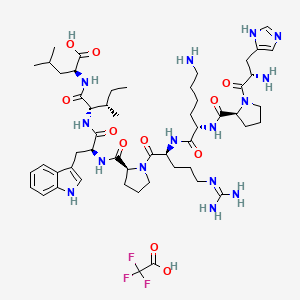
NBTIs-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NBTIs-IN-4 is a novel bacterial topoisomerase inhibitor that exhibits significant antibacterial activity against a wide range of Gram-positive pathogens. This compound targets DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . The unique binding mode and distinct pharmacology of this compound enable it to evade existing resistance mechanisms, making it a promising candidate in the fight against antimicrobial resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NBTIs-IN-4 involves multiple steps, including the formation of tricyclic analogs with amide linkages. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography . Quality control measures are essential to ensure the consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NBTIs-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and acids or bases to control the pH of the reaction environment .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .
Applications De Recherche Scientifique
NBTIs-IN-4 has a wide range of scientific research applications, including:
Mécanisme D'action
NBTIs-IN-4 exerts its effects by inhibiting the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . The compound binds to the enzyme-DNA complex, stabilizing the cleaved DNA intermediate and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately resulting in bacterial cell death . The dual-target inhibition of DNA gyrase and topoisomerase IV reduces the likelihood of resistance development .
Comparaison Avec Des Composés Similaires
Similar Compounds
NBTIs-IN-1: Another member of the NBTIs family with similar antibacterial activity but different pharmacokinetic properties.
NBTIs-IN-2: Exhibits potent inhibition of DNA gyrase but has a higher resistance rate compared to NBTIs-IN-4.
NBTIs-IN-3: Targets both DNA gyrase and topoisomerase IV but has a different binding mode and lower efficacy.
Uniqueness of this compound
This compound stands out due to its unique binding mode, which allows it to evade existing resistance mechanisms and exhibit potent dual-target inhibition of DNA gyrase and topoisomerase IV . Additionally, this compound has shown improved cardiovascular safety and metabolic profiles compared to other NBTIs, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C22H24FN5O5S |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
(1S)-1-[5-(6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-ylmethylamino)-1,3-dioxan-2-yl]-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethanol |
InChI |
InChI=1S/C22H24FN5O5S/c1-30-19-3-2-16-20(26-19)14(15(23)9-25-16)7-17(29)22-32-10-13(11-33-22)24-8-12-6-18-21(28-27-12)31-4-5-34-18/h2-3,6,9,13,17,22,24,29H,4-5,7-8,10-11H2,1H3/t13?,17-,22?/m0/s1 |
Clé InChI |
QUTCIOKBWBLIHI-YBEBCVOYSA-N |
SMILES isomérique |
COC1=NC2=C(C(=CN=C2C=C1)F)C[C@@H](C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |
SMILES canonique |
COC1=NC2=C(C(=CN=C2C=C1)F)CC(C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)








![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
